N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
Description
N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a structurally complex heterocyclic compound characterized by a tricyclic core containing sulfur and nitrogen atoms. The compound’s discovery aligns with broader efforts to explore marine actinomycete-derived metabolites, which are known for their chemically diverse and pharmaceutically promising secondary metabolites . Analytical techniques such as LC/MS profiling, critical for identifying structurally novel compounds in complex microbial extracts, may have facilitated its characterization .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-11-6-8-12(9-7-11)18-15(22)10-23-16-19-20-17-21(16)13-4-2-3-5-14(13)24-17/h2-9H,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHMEFOYKQDWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a complex organic compound with potential biological activity. This article will explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Multiple rings : The tricyclic framework contributes to its stability and reactivity.
- Sulfur atoms : These play a crucial role in the compound's biological interactions.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The sulfur atoms can form covalent bonds with thiol groups in proteins, affecting enzyme activity and signaling pathways.
- Aromatic Interactions : The compound's aromatic rings can engage in π-π stacking interactions with other aromatic compounds, influencing molecular recognition processes .
Pharmacological Effects
Studies have indicated that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary screenings suggest potential antibacterial and antifungal properties against pathogens such as Escherichia coli and Staphylococcus aureus .
- Cytotoxicity : In vitro studies demonstrate cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Screening :
-
Cytotoxic Effects :
- Research involving the compound showed significant cytotoxicity in human cancer cell lines (e.g., HeLa and MCF-7), suggesting a mechanism that may involve apoptosis induction .
Comparative Analysis
To understand the uniqueness of this compound's activity compared to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenol Derivative | Aromatic rings with sulfur | Moderate antimicrobial |
| Thiazole Derivative | Thiazole ring structure | Antibacterial and antifungal |
| This Compound | Tricyclic structure with sulfur | High cytotoxicity and antimicrobial |
Comparison with Similar Compounds
Key Differences :
- Substituents : The analog features a 3,4-dimethylphenyl group instead of a 4-methylphenyl group at the acetamide terminus.
- Core Modifications : The tricyclic system incorporates an oxo (keto) group at position 12 and an allyl (prop-2-enyl) substituent at position 11, absent in the target compound.
Implications of Structural Variations
- Conversely, the triazatricyclic core of the target compound could confer greater metabolic stability due to reduced oxidative susceptibility.
- Solubility : The 3,4-dimethylphenyl group in the analog may lower aqueous solubility compared to the 4-methylphenyl group, impacting pharmacokinetics.
Research Findings and Methodological Considerations
Lumping Strategies in Comparative Studies :
Compounds with shared tricyclic frameworks are often grouped in computational models to simplify reaction networks or predict properties. For example, lumping strategies reduce complex systems by aggregating structurally similar compounds, though this risks overlooking nuanced bioactivity differences .
Analytical Challenges :
Differentiation between analogs requires high-resolution LC/MS or NMR to resolve subtle substituent variations, as highlighted in marine natural product research .
Gaps in Data : Empirical comparisons of bioactivity, toxicity, or synthetic routes between the target compound and its analogs are absent in accessible literature. Further studies must prioritize in vitro assays and crystallographic analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
